1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene
Description
1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene is a nitroaromatic compound featuring a 4-(tert-butyl)cyclohexylidenaminooxycarbonyl substituent attached to a 3-nitrobenzene core. This structure combines steric bulk from the tert-butyl group, conformational flexibility from the cyclohexyliden moiety, and electronic effects from the nitro and carbonyl groups.
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)13-7-9-14(10-8-13)18-23-16(20)12-5-4-6-15(11-12)19(21)22/h4-6,11,13H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVIMRQTPCMYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.37 g/mol. The structure features a tert-butyl group, which is known to influence the lipophilicity and metabolic stability of compounds in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.37 g/mol |
| Boiling Point | Predicted: 396.1 °C |
| Density | Predicted: 1.04 g/cm³ |
Research indicates that the biological activity of this compound may be attributed to its structural components, particularly the tert-butyl group and the nitrobenzene moiety. These groups are known to interact with various biological targets, including enzymes and receptors.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antifungal properties of related compounds showed that modifications in the structure significantly impacted their efficacy against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The presence of the tert-butyl group enhanced lipophilicity, which is often correlated with increased membrane permeability and bioactivity .
- Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 31 μM for a related compound, suggesting moderate effectiveness in inhibiting cell proliferation .
- Metabolic Stability : The metabolic stability of this compound was assessed by comparing it to analogues lacking the tert-butyl group. Results indicated that while some modifications led to decreased stability, others preserved or even enhanced metabolic resistance, indicating the importance of structural features in drug design .
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antifungal | Effective against T. mentagrophytes, T. rubrum |
| Cytotoxicity | IC50 = 31 μM (moderate effectiveness) |
| Metabolic Stability | Variable; some analogues showed enhanced stability |
Comparison with Similar Compounds
Structural Comparisons
The target compound shares key structural motifs with several nitroaromatic derivatives documented in the evidence:
Key Observations :
- The tert-butyl group in the target compound (shared with and ) likely enhances steric hindrance, influencing reactivity and crystal packing.
- The cyclohexylidenaminooxycarbonyl group introduces conformational flexibility, akin to the indene-carboxamide framework in .
Crystallographic and Physicochemical Data
Note: The target compound’s tert-butyl group may increase unit cell volume compared to due to steric demands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
